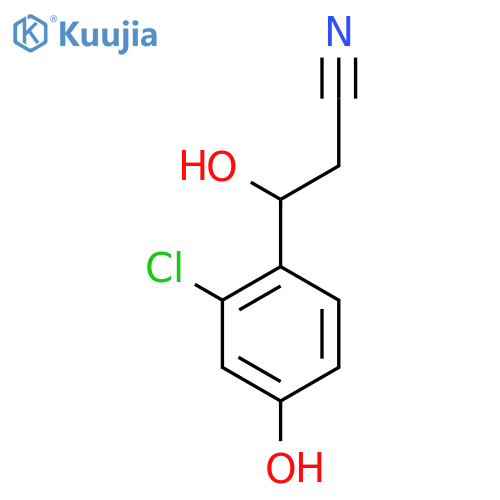Cas no 2228575-17-3 (3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile)

2228575-17-3 structure
商品名:3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile
- EN300-1991422
- 2228575-17-3
-
- インチ: 1S/C9H8ClNO2/c10-8-5-6(12)1-2-7(8)9(13)3-4-11/h1-2,5,9,12-13H,3H2
- InChIKey: QSWWFGXFVFZJTN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(CC#N)O)O
計算された属性
- せいみつぶんしりょう: 197.0243562g/mol
- どういたいしつりょう: 197.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991422-0.1g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 0.1g |
$715.0 | 2023-09-16 | ||
| Enamine | EN300-1991422-5.0g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 5g |
$2360.0 | 2023-05-23 | ||
| Enamine | EN300-1991422-2.5g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 2.5g |
$1594.0 | 2023-09-16 | ||
| Enamine | EN300-1991422-10.0g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 10g |
$3500.0 | 2023-05-23 | ||
| Enamine | EN300-1991422-5g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 5g |
$2360.0 | 2023-09-16 | ||
| Enamine | EN300-1991422-1.0g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 1g |
$813.0 | 2023-05-23 | ||
| Enamine | EN300-1991422-0.05g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 0.05g |
$683.0 | 2023-09-16 | ||
| Enamine | EN300-1991422-0.25g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 0.25g |
$748.0 | 2023-09-16 | ||
| Enamine | EN300-1991422-0.5g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 0.5g |
$781.0 | 2023-09-16 | ||
| Enamine | EN300-1991422-1g |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile |
2228575-17-3 | 1g |
$813.0 | 2023-09-16 |
3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
2228575-17-3 (3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile) 関連製品
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
